Cas no 1448051-70-4 (1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide)

1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide
- 1-(1,3-benzodioxole-5-carbonyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide
- 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]AZETIDINE-3-CARBOXAMIDE
- 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide
- 1448051-70-4
- F6125-2145
- AKOS024532981
- VU0532766-1
-
- Inchi: 1S/C20H16N4O4S/c25-18(23-20-22-15(10-29-20)13-2-1-5-21-7-13)14-8-24(9-14)19(26)12-3-4-16-17(6-12)28-11-27-16/h1-7,10,14H,8-9,11H2,(H,22,23,25)
- InChI Key: REPFSHBHFVEOPJ-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=NC=CC=2)N=C1NC(C1CN(C(C2=CC=C3C(=C2)OCO3)=O)C1)=O
Computed Properties
- Exact Mass: 408.08922618g/mol
- Monoisotopic Mass: 408.08922618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 122Ų
1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6125-2145-2mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6125-2145-5μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6125-2145-5mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-2145-75mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6125-2145-25mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6125-2145-40mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6125-2145-50mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6125-2145-4mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6125-2145-15mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6125-2145-3mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide |
1448051-70-4 | 3mg |
$63.0 | 2023-09-09 |
1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide Related Literature
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Additional information on 1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide
1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide: A Comprehensive Overview
1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide (CAS No. 1448051-70-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a benzodioxole moiety, a thiazole ring, and an azetidine scaffold. These structural elements contribute to its biological activity and pharmacological properties.
The benzodioxole moiety is a common structural motif found in various natural products and synthetic compounds with diverse biological activities. It is known for its ability to modulate receptor interactions and enhance the lipophilicity of molecules. In the context of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide, the benzodioxole group plays a crucial role in stabilizing the molecule and enhancing its binding affinity to target proteins.
The thiazole ring is another key structural element that contributes to the compound's biological activity. Thiazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. In this compound, the thiazole ring is linked to an azetidine scaffold, which further enhances its pharmacological profile. The azetidine scaffold is a four-membered heterocyclic ring that provides conformational rigidity and improves the bioavailability of the molecule.
The presence of a pyridine moiety in the structure of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide adds another layer of complexity to its pharmacological properties. Pyridine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets. The pyridine group in this compound likely contributes to its ability to modulate specific receptors or enzymes involved in disease pathways.
Recent studies have focused on the potential therapeutic applications of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-yl)-1,3-thiazol-2-ylazetidine-3-carboxamide has also been investigated for its anticancer properties. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic properties of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-4-(pyridin-3-y\-l)-1,3-thiazol\-2-y\-lazetidine\-3-\carboxamide have also been studied extensively. Research has shown that it exhibits favorable oral bioavailability and a reasonable half-life in animal models. These properties make it a promising candidate for further development as a therapeutic agent.
In conclusion, 1-(2H\-1\,3\-benzodioxole\-5\-carbonyl)\--N\-4\-(pyridin\-3\-yl)\--1\,3\-thiazol\-2\-ylazetidine\-3\-carboxamide (CAS No. 1448051\-70\-4) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it an attractive target for further research and development. Ongoing studies are expected to uncover additional therapeutic applications and optimize its pharmacological profile for clinical use.
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